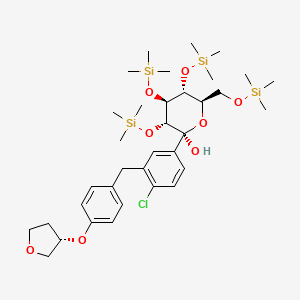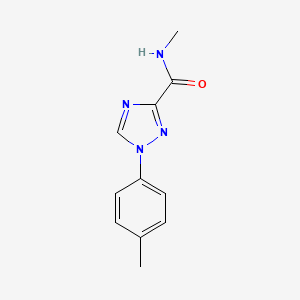![molecular formula C15H11F2N5O2 B13368007 1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368007.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyridinyl group and a triazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy group. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under specific reaction conditions to attach the difluoromethoxy group to the phenyl ring.
Coupling with Pyridinyl Group: The final step involves coupling the triazole intermediate with a pyridinyl derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
1-[4-(Difluoromethoxy)phenyl]-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but differs in the position and type of substituents on the triazole ring.
1-[4-(Difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the pyridinyl group attachment.
Propiedades
Fórmula molecular |
C15H11F2N5O2 |
|---|---|
Peso molecular |
331.28 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-pyridin-4-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11F2N5O2/c16-15(17)24-12-3-1-11(2-4-12)22-9-19-13(21-22)14(23)20-10-5-7-18-8-6-10/h1-9,15H,(H,18,20,23) |
Clave InChI |
HDKBUFJRHPOEAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC=NC=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)

![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367949.png)

![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)
![4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13367972.png)
![Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367980.png)
![3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B13367981.png)


